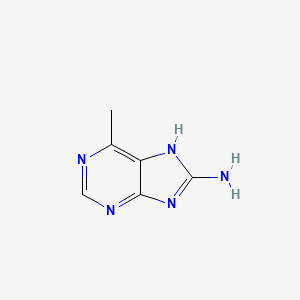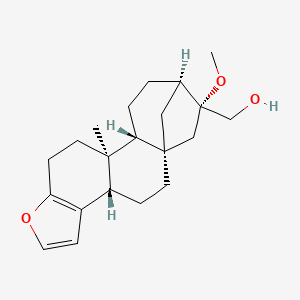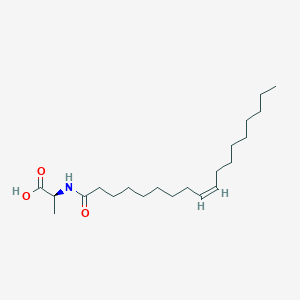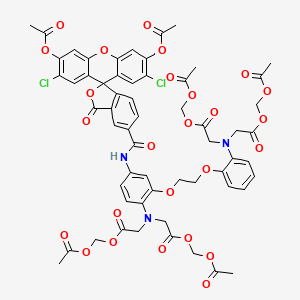
1,4-Dioxin-2-carbonyl chloride,5,6-dihydro-3-methyl-(9ci)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,4-Dioxin-2-carbonyl chloride,5,6-dihydro-3-methyl-(9ci) is an organic compound with the molecular formula C6H7ClO3 It is a derivative of 1,4-dioxine, a heterocyclic compound containing two oxygen atoms in a six-membered ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Dioxin-2-carbonyl chloride,5,6-dihydro-3-methyl-(9ci) typically involves the chlorination of 3-Methyl-5,6-dihydro-1,4-dioxine-2-carboxylic acid. The reaction is carried out using thionyl chloride (SOCl2) as the chlorinating agent. The reaction conditions generally include refluxing the carboxylic acid with thionyl chloride in an inert solvent such as dichloromethane or chloroform .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, ensuring proper handling of reagents and optimization of reaction conditions to achieve high yields and purity.
Análisis De Reacciones Químicas
Types of Reactions
1,4-Dioxin-2-carbonyl chloride,5,6-dihydro-3-methyl-(9ci) undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines, alcohols, or thiols to form corresponding amides, esters, or thioesters.
Hydrolysis: The compound can be hydrolyzed to form 3-Methyl-5,6-dihydro-1,4-dioxine-2-carboxylic acid.
Reduction: Reduction reactions can convert the carbonyl chloride group to an alcohol or aldehyde.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, thiols.
Solvents: Dichloromethane, chloroform, ethanol.
Catalysts: Acid or base catalysts depending on the reaction type.
Major Products
Amides: Formed by reaction with amines.
Esters: Formed by reaction with alcohols.
Thioesters: Formed by reaction with thiols.
Carboxylic Acid: Formed by hydrolysis.
Aplicaciones Científicas De Investigación
1,4-Dioxin-2-carbonyl chloride,5,6-dihydro-3-methyl-(9ci) has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Pharmaceuticals: Potential use in the development of new drugs due to its reactive carbonyl chloride group.
Material Science: Can be used in the synthesis of polymers and other materials with specific properties.
Mecanismo De Acción
The mechanism of action of 1,4-Dioxin-2-carbonyl chloride,5,6-dihydro-3-methyl-(9ci) involves its reactivity as an electrophile. The carbonyl chloride group is highly reactive towards nucleophiles, allowing it to form various derivatives. The molecular targets and pathways involved depend on the specific reactions it undergoes, such as forming amides, esters, or thioesters.
Comparación Con Compuestos Similares
Similar Compounds
3-Methyl-5,6-dihydro-1,4-dioxine-2-carboxylic acid: The precursor to the carbonyl chloride derivative.
5,6-Dimethyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid: Another heterocyclic compound with similar reactivity.
1,6-Dimethyl-2-oxo-1,2-dihydro-3-pyridinecarboxylic acid: A structurally related compound with different functional groups.
Uniqueness
1,4-Dioxin-2-carbonyl chloride,5,6-dihydro-3-methyl-(9ci) is unique due to its specific reactivity as a carbonyl chloride derivative. This reactivity allows it to participate in a wide range of chemical reactions, making it a valuable intermediate in organic synthesis and pharmaceutical research.
Propiedades
Número CAS |
139035-98-6 |
|---|---|
Fórmula molecular |
C6H7ClO3 |
Peso molecular |
162.569 |
Nombre IUPAC |
6-methyl-2,3-dihydro-1,4-dioxine-5-carbonyl chloride |
InChI |
InChI=1S/C6H7ClO3/c1-4-5(6(7)8)10-3-2-9-4/h2-3H2,1H3 |
Clave InChI |
YRCPZOUUMMXJBR-UHFFFAOYSA-N |
SMILES |
CC1=C(OCCO1)C(=O)Cl |
Sinónimos |
1,4-Dioxin-2-carbonyl chloride, 5,6-dihydro-3-methyl- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



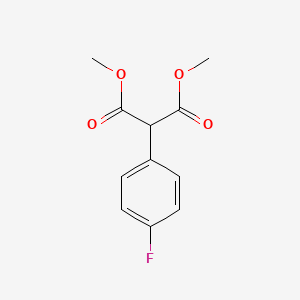
![[(1S,3R,5S,6R)-6-hydroxy-8-methyl-8-azabicyclo[3.2.1]octan-3-yl] 3-hydroxy-2-phenylpropanoate](/img/structure/B593680.png)
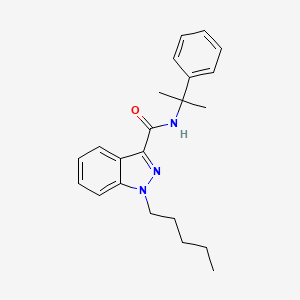
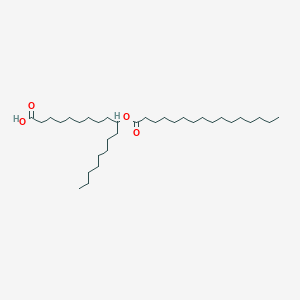
![1-[2-[Tert-butyl(dimethyl)silyl]-3-hydroxyphenyl]propan-1-one](/img/structure/B593684.png)

